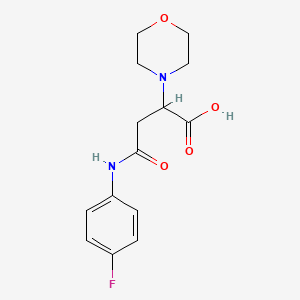

4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c15-10-1-3-11(4-2-10)16-13(18)9-12(14(19)20)17-5-7-21-8-6-17/h1-4,12H,5-9H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMVLOYPHGLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₁₄H₁₆FN₂O₄.

Key Observations:

- Backbone Modifications: The saturated oxobutanoic acid in the target compound contrasts with the conjugated double bond in N-(4-fluorophenyl)maleamic acid (), which may reduce conformational flexibility but enhance stability .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Melting Point and Solubility: The target compound’s morpholino group likely lowers melting points compared to rigid analogs like N-(4-fluorophenyl)maleamic acid (), enhancing aqueous solubility .

- Crystal Packing: Hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions in ) are critical for stability. The morpholino group may form additional H-bonds, influencing crystalline forms .

Biological Activity

4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid, also known as BFAOB, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antithrombotic therapies. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, supported by diverse research findings.

- Molecular Formula : C15H14FNO4

- Molecular Weight : 291.27 g/mol

- IUPAC Name : 4-(4-fluorophenyl)-2-morpholino-4-oxobutanoic acid

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with morpholine and subsequent modifications to introduce the oxobutanoic acid moiety. The detailed synthetic pathway can be found in various studies focusing on similar dioxobutanoic acid derivatives .

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, a recent study highlighted the anti-inflammatory effects of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, indicating that structural modifications could enhance biological efficacy .

Antithrombotic Activity

Research indicates that compounds similar to BFAOB may act as inhibitors of blood coagulation factors, particularly Factor IXa. This mechanism is crucial for developing antithrombotic agents aimed at preventing thromboembolic disorders. The inhibition of Factor IXa can reduce thrombus formation in various animal models, showcasing the therapeutic potential of BFAOB in managing blood clotting disorders .

Case Studies

- Anti-inflammatory Effects : In a study published in the Journal of Iranian Chemical Society, researchers investigated the anti-inflammatory activity of various derivatives, including BFAOB. The results indicated a dose-dependent reduction in inflammation markers in treated animal models compared to control groups .

- Antithrombotic Mechanism : A patent application detailed the use of morpholinone compounds as Factor IXa inhibitors. The findings suggest that BFAOB can effectively inhibit this serine protease, thus offering a novel approach to managing conditions like thrombosis and stroke .

Data Table: Biological Activities of BFAOB Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.